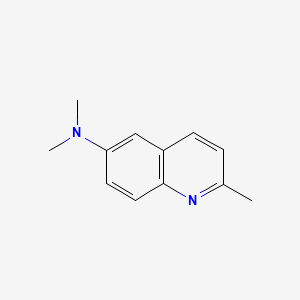

N,N,2-Trimethylquinolin-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N,2-trimethylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-5-10-8-11(14(2)3)6-7-12(10)13-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRWYZQONRFIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059075 | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-99-9 | |

| Record name | N,N,2-Trimethyl-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 92-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2-trimethylquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(Dimethylamino)quinaldine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ3HUM6V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,2-Trimethylquinolin-6-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,2-Trimethylquinolin-6-amine, a substituted quinoline derivative, presents a scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a plausible synthetic route, and an exploration of its potential applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential for further investigation as a building block in the development of novel therapeutic agents. This document aims to serve as a foundational resource for researchers, providing essential data and methodologies to facilitate future studies.

Chemical and Physical Properties

This compound, also known as 6-(dimethylamino)quinaldine, is an aromatic heterocyclic compound. Its core structure consists of a quinoline ring system with a dimethylamino group at the 6-position and a methyl group at the 2-position.

Core Chemical Attributes

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | [PubChem][1] |

| Molecular Weight | 186.25 g/mol | [PubChem][1] |

| CAS Number | 92-99-9 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 6-(Dimethylamino)-2-methylquinoline, 6-(Dimethylamino)quinaldine, Quinaldine, 6-(dimethylamino)- | [CymitQuimica][2] |

| Physical Form | Solid | [Sigma-Aldrich][3] |

| Color | Yellow to brown | [CymitQuimica][2] |

Physicochemical Properties (Computed)

| Property | Value | Source |

| logP (Octanol/Water Partition Coefficient) | 2.609 | [Cheméo][4] |

| Water Solubility (log₁₀ws) | -3.43 mol/L | [Cheméo][4] |

| McGowan's Characteristic Volume (mcvol) | 156.680 ml/mol | [Cheméo][4] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, and a singlet for the two methyl groups of the dimethylamino moiety at the 6-position.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including the carbons of the quinoline ring and the three methyl groups.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of this compound. Key expected absorptions would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the quinoline ring, and C-N stretching from the dimethylamino group.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. The molecular ion peak would be observed at m/z 186.25, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the quinoline structure.

Synthesis and Reactivity

Proposed Synthetic Route: Doebner-von Miller Reaction

A plausible and historically significant method for the synthesis of this compound is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5]

For the synthesis of this compound, the likely starting materials would be N,N-dimethyl-p-phenylenediamine and an α,β-unsaturated aldehyde or ketone that can provide the 2-methylquinoline core, such as crotonaldehyde. The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid.

The following protocol is a generalized representation of a Doebner-von Miller synthesis and would require optimization for the specific synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of N,N-dimethyl-p-phenylenediamine in a suitable solvent (e.g., ethanol, water) is prepared.

-

Acidification: Concentrated hydrochloric acid or sulfuric acid is carefully added to the aniline solution with cooling.

-

Addition of Carbonyl Compound: Crotonaldehyde is added dropwise to the reaction mixture with vigorous stirring. The reaction is often exothermic and may require external cooling to control the temperature.

-

Reaction: The mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide) to neutralize the acid and precipitate the crude product.

-

Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent and subsequent recrystallization or column chromatography.

Figure 1. A generalized workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Reactivity

The chemical reactivity of this compound is dictated by its structural features:

-

Quinoline Ring: The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The electron-donating dimethylamino group at the 6-position will activate the benzene portion of the ring towards electrophilic attack, primarily at the 5 and 7-positions. The pyridine ring is generally less reactive towards electrophiles but can undergo nucleophilic substitution, particularly at the 2 and 4-positions, especially if the nitrogen is quaternized.

-

Dimethylamino Group: The nitrogen of the dimethylamino group is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution as mentioned above.

-

Methyl Group: The methyl group at the 2-position (quinaldine moiety) is acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.

Potential Applications in Drug Development

While specific studies on the biological activity of this compound are scarce, the quinoline scaffold is a well-established privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The presence of the dimethylamino group and the methyl group on the quinoline ring of this compound provides opportunities for further chemical modification to generate libraries of compounds for biological screening. For instance, the dimethylamino group can be a key pharmacophoric feature or can be modified to modulate solubility and other pharmacokinetic properties. The reactive 2-methyl group can be functionalized to introduce various side chains.

Given the known activities of other substituted quinolines, this compound could serve as a valuable starting material or fragment for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a substituted quinoline with well-defined chemical and physical properties. While its synthesis can be achieved through established methods like the Doebner-von Miller reaction, there is a need for more detailed, peer-reviewed synthetic protocols. The primary value of this compound for researchers in drug development lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The lack of extensive biological data for this compound itself highlights an opportunity for further investigation into its pharmacological properties. This guide provides a solid foundation of its known attributes to encourage and support such future research endeavors.

References

-

Wikipedia. Doebner–Miller reaction. [Link]

-

PubChem. 6-Quinolinamine, N,N,2-trimethyl-. [Link]

-

NIST WebBook. Quinaldine, 6-dimethylamino-. [Link]

-

Cheméo. Quinaldine, 6-dimethylamino-. [Link]

Sources

- 1. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 92-99-9: N,N,2-Trimethyl-6-quinolinamine | CymitQuimica [cymitquimica.com]

- 3. This compound | 92-99-9 [sigmaaldrich.com]

- 4. chemeo.com [chemeo.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of N,N,2-Trimethylquinolin-6-amine

Executive Summary

N,N,2-Trimethylquinolin-6-amine is a substituted quinoline, a heterocyclic scaffold of paramount importance in medicinal chemistry and materials science. The quinoline core is a feature of numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] This technical guide provides a comprehensive, research-level overview of the most logical and efficient synthetic pathway to this compound. By deconstructing the target molecule, we identify the Doebner-von Miller reaction as the optimal synthetic strategy. This document elucidates the reaction mechanism, provides a detailed, self-validating experimental protocol, and outlines methods for purification and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its rigid, planar nature and ability to participate in various intermolecular interactions make it an ideal foundation for designing biologically active molecules. The specific substitution pattern of this compound, featuring a quinaldine (2-methylquinoline) core and a dimethylamino group, presents a unique synthetic challenge that necessitates a careful selection of methodology from the array of classical quinoline syntheses.

Chemical Structure and Properties

The key identifiers and computed physicochemical properties of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 92-99-9 | [3][4] |

| Molecular Formula | C₁₂H₁₄N₂ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| InChIKey | JGRWYZQONRFIFH-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=NC2=CC=C(C=C2C=C1)N(C)C | |

| Physical Form | Solid |

Synthetic Strategy: A Rationale-Driven Approach

Several named reactions exist for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[5][6] The choice of strategy is dictated by the substitution pattern of the target molecule.

-

Target: this compound

-

Key Features:

-

A methyl group at the C2 position.

-

A dimethylamino group at the C6 position.

-

The Skraup synthesis , which employs glycerol to generate acrolein in situ, typically yields quinolines unsubstituted at the C2 and C4 positions.[7][8] The Combes synthesis requires a β-diketone and produces 2,4-disubstituted quinolines.[1][9] The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][10]

For our target, the Doebner-von Miller reaction is the most strategically sound approach.[11][12] This reaction utilizes an α,β-unsaturated carbonyl compound, which directly allows for the introduction of substituents at the C2, C3, or C4 positions of the quinoline ring.[13] To achieve the desired 2-methyl substitution, crotonaldehyde is the ideal α,β-unsaturated carbonyl partner. The 6-dimethylamino moiety is introduced via the starting aniline, which must be N,N-dimethyl-p-phenylenediamine.

Retrosynthetic Analysis

The logical disconnection for this compound via the Doebner-von Miller pathway is illustrated below.

Caption: Generalized mechanism of the Doebner-von Miller synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Doebner-von Miller procedures and tailored for the specified starting materials. [14]It is designed to be self-validating through clear, sequential steps.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 | 34-36 | 262 | Toxic, Irritant |

| Crotonaldehyde | C₄H₆O | 70.09 | -76.5 | 104 | Flammable, Toxic |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 290 | 732 | Corrosive, Irritant |

| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Irritant, Carcinogen |

Step-by-Step Synthesis Workflow

The overall experimental workflow from setup to final product is depicted below.

Caption: Experimental workflow for the synthesis and purification.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethyl-p-phenylenediamine (13.6 g, 0.1 mol), concentrated hydrochloric acid (20 mL), and anhydrous zinc chloride (13.6 g, 0.1 mol). Stir the mixture to form a homogeneous solution or slurry.

-

Reagent Addition: While stirring vigorously, add crotonaldehyde (7.0 g, 0.1 mol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain control by cooling the flask in an ice-water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark, viscous mixture into a beaker containing 200 mL of ice water.

-

Neutralization: Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12). A dark, oily precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product will likely contain unreacted starting materials and polymeric byproducts. Purification by column chromatography is recommended. [15]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The optimal solvent system should be determined by TLC analysis.

-

Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent to yield this compound as a solid.

Characterization and Analysis

The identity and purity of the synthesized product must be confirmed by modern spectroscopic methods. [16]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). Distinct singlets for the C2-methyl group (around δ 2.7 ppm) and the N,N-dimethyl group (around δ 3.0 ppm) should be clearly visible. * ¹³C NMR Spectroscopy: The carbon NMR will display 12 distinct signals corresponding to the carbon atoms of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (186.25 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations characteristic of the quinoline core.

Conclusion

The Doebner-von Miller reaction provides a direct and effective pathway for the synthesis of this compound from readily available starting materials. This guide outlines a robust and reproducible protocol, grounded in a thorough understanding of the underlying reaction mechanism. The causality for selecting this specific synthetic route lies in its unique ability to accommodate the required substitution pattern of the target molecule. Careful execution of the described experimental procedure, followed by rigorous purification and characterization, will yield the desired compound in high purity, ready for application in drug discovery and materials science research.

References

- Benchchem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

-

Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

-

Wiley. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

-

PubChem. (n.d.). 6-Quinolinamine, N,N,2-trimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Benchchem. (2025). Application Notes and Protocols for the Derivatization of N,2,4-Trimethylquinolin-7-amine. BenchChem.

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. BenchChem.

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]

- Benchchem. (2025). Technical Guide: N,2,4-trimethylquinolin-7-amine (CAS 82670-11-9). BenchChem.

-

ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

CK-12 Foundation. (2025). Chemical Properties of Amines. Retrieved from [Link]

- Rasayan J. Chem. (n.d.). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).

- Benchchem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem.

- Benchchem. (n.d.). An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential. BenchChem.

- Google Patents. (n.d.). US8518992B2 - Method of synthesis and purification of N-6-trimethyl-L-lysine and derivative compounds.

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 92-99-9 [m.chemicalbook.com]

- 5. iipseries.org [iipseries.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Combes Quinoline Synthesis [drugfuture.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. synarchive.com [synarchive.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to N,N,2-Trimethylquinolin-6-amine (CAS 92-99-9): A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,2-Trimethylquinolin-6-amine, also known as 6-(Dimethylamino)quinaldine, is a substituted quinoline derivative recognized primarily for its role as a versatile intermediate in organic synthesis. While specific biological data on this compound remains limited, its core quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery and materials science. We explore its utility as a building block for creating specialized dyes, fluorescent probes, and as a potential pharmacophore for developing novel therapeutic agents, contextualized by the well-documented biological activities of related quinoline molecules.[1][2][3]

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[4][5] Its rigid, aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Quinoline derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][5] This versatility has led to the development of numerous approved drugs and makes quinoline-based compounds, such as this compound, valuable starting points for new drug discovery campaigns.[4]

Physicochemical Properties

This compound is typically a solid at room temperature, with properties defined by its substituted quinoline core.[2][6] The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 92-99-9 | [2][6][7] |

| Molecular Formula | C₁₂H₁₄N₂ | [2][7][8] |

| Molecular Weight | 186.25 g/mol | [7][8] |

| Appearance | Solid, may be yellow to brown | [2][6] |

| Melting Point | ~101°C | [9] |

| Boiling Point | ~310.75°C (estimate) | [9] |

| XLogP3 | 2.7 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| SMILES | CN(C)c1ccc2nc(C)ccc2c1 | [8] |

| InChI Key | JGRWYZQONRFIFH-UHFFFAOYSA-N | [2][6][7] |

**3.0 Synthesis and Characterization

Synthetic Protocol: Acid-Catalyzed Condensation

A common and effective method for synthesizing this compound is through a reaction analogous to the Doebner-von Miller synthesis. This involves the acid-catalyzed condensation of 4-Amino-N,N-dimethylaniline with crotonaldehyde.[1] The reaction proceeds via the formation of an α,β-unsaturated carbonyl intermediate, followed by cyclization and aromatization to yield the quinoline ring system.[10]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Amino-N,N-dimethylaniline (1.0 eq) and a suitable solvent such as ethanol.

-

Acid Catalyst: Slowly add a strong acid catalyst, such as concentrated hydrochloric acid (e.g., 0.5 eq), to the stirred mixture. The acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack.

-

Aldehyde Addition: Add crotonaldehyde (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (typically ~80°C) for several hours (e.g., 3-4 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and neutralize it by slowly adding an aqueous base solution (e.g., sodium hydroxide) until alkaline. This step precipitates the crude product.

-

Isolation: Isolate the crude solid product by vacuum filtration, washing with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, high-purity this compound.

Workflow for Synthesis and Purification

The logical flow from starting materials to the final purified compound is depicted below. This workflow ensures the removal of unreacted starting materials, by-products, and inorganic salts.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the three methyl groups (a singlet for the N,N-dimethyl groups and a singlet for the C2-methyl group) and distinct aromatic proton signals corresponding to the quinoline ring.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the compound. A C18 column with a mobile phase gradient of acetonitrile and water is typically effective. Purity is assessed by the area percentage of the main peak detected by a UV or DAD detector.[12]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 187.12.

Applications in Research and Development

Role as a Synthetic Intermediate

The primary and most established application of this compound is as a chemical building block.[1][2] The molecule possesses several reactive sites, including the electron-rich quinoline ring and the dimethylamino group, making it a valuable precursor for more complex molecules. It is instrumental in the synthesis of:

-

Specialized Dyes and Fluorescent Probes: The quinoline core is a known fluorophore, and modifications can tune its photophysical properties.[1][13]

-

Pharmaceutical Intermediates: It serves as a starting material for generating libraries of novel quinoline derivatives for screening against various biological targets.[1][14]

Potential as a Pharmacophore

While this specific compound is not an established therapeutic agent, its structure contains the key features of the quinoline pharmacophore, which is active in multiple disease areas. Structurally related quinoline derivatives have shown potent activity as:

-

Kinase Inhibitors: Many small molecule kinase inhibitors targeting pathways involved in cancer, such as EGFR and VEGFR, are based on a 4-anilinoquinoline or similar quinoline core.[4] The this compound scaffold could be explored for the development of new kinase modulators.

-

Anticancer Agents: The quinoline scaffold is present in compounds designed to modulate apoptosis by interacting with proteins like the Bcl-2 family.[15]

-

Antiproliferative Compounds: Amino-quinoline derivatives have been reported to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells, leading to selective cell death.[16][17]

Hypothetical Biological Screening Workflow

For a novel compound like this compound or its derivatives, a structured screening cascade is essential to identify potential therapeutic value. The following diagram illustrates a generalized workflow for assessing biological activity.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[6]

Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Avoid breathing dust, fumes, or vapors.[18]

-

Wash hands thoroughly after handling.[19]

-

Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[8][19]

Conclusion

This compound (CAS 92-99-9) is a readily accessible chemical intermediate with significant, albeit largely untapped, potential. While its primary role is a building block for more complex molecules, its underlying quinoline architecture makes it and its future derivatives compelling candidates for drug discovery programs.[1][2] The synthetic accessibility and the proven track record of the quinoline scaffold in medicine provide a strong rationale for its further investigation by researchers aiming to develop novel therapeutics and functional materials.

References

- An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential. (n.d.). Benchchem. Retrieved January 10, 2026.

-

The Synthesis and Application of 6-Dimethylaminoquinaldine in Organic Chemistry. (n.d.). Watson International Ltd. Retrieved January 10, 2026, from [Link]

- 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research. (n.d.). Benchchem. Retrieved January 10, 2026.

-

6-Quinolinamine, N,N,2-trimethyl-. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Technical Grade 6 Dimethyl Amino Quinaldine, 98%, Powder. (n.d.). IndiaMART. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). DB BIOTECH CO., LTD - LookChem. Retrieved January 10, 2026, from [Link]

- Safety Data Sheet. (2024, January 10). Biosynth. Retrieved January 10, 2026.

- 3,5,6-Trimethylquinolin-8-amine | CAS 3376-14-5. (n.d.). Benchchem. Retrieved January 10, 2026.

- 2,4,6-Trimethylquinolin-7-amine | High-Purity Reagent. (n.d.). Benchchem. Retrieved January 10, 2026.

-

Saugues, E., Nauton, L., Théry, V., Anizon, F., & Moreau, P. (2011). Synthesis and molecular modeling study of new trimeric quinoline derivatives. Bioorganic Chemistry, 39(4), 143-150. [Link]

-

2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved January 10, 2026, from [Link]

-

Cilibrizzi, A., Abbate, V., & Musumeci, F. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(23), 8537. [Link]

-

Kumar, S., & Jain, S. (2012). Biological activities of quinoline derivatives. PubMed. Retrieved January 10, 2026, from [Link]

- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. (n.d.). Benchchem. Retrieved January 10, 2026.

-

Khan, I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

Cascioferro, S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21361. [Link]

-

Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Retrieved January 10, 2026, from [Link]

- Application Notes and Protocols for the Derivatization of N,2,4-Trimethylquinolin-7-amine. (n.d.). Benchchem. Retrieved January 10, 2026.

-

Cascioferro, S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Retrieved January 10, 2026, from [Link]

-

Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Retrieved January 10, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 92-99-9: N,N,2-Trimethyl-6-quinolinamine | CymitQuimica [cymitquimica.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. This compound | 92-99-9 [sigmaaldrich.com]

- 7. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 92-99-9 [m.chemicalbook.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. indiamart.com [indiamart.com]

- 15. Synthesis and molecular modeling study of new trimeric quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N,2-Trimethylquinolin-6-amine: Properties, Synthesis, and Applications

Introduction

N,N,2-Trimethylquinolin-6-amine is a substituted quinoline derivative with the molecular formula C12H14N2. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, analytical characterization, potential applications in research and drug development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| Molecular Formula | C12H14N2 | PubChem[1] |

| CAS Number | 92-99-9 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 6-(Dimethylamino)-2-methylquinoline, 6-Quinolinamine, N,N,2-trimethyl- | PubChem[1], Sunway Pharm Ltd[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Synthesis and Purification

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The reaction proceeds through a series of steps, including a Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.

Caption: Proposed synthesis of this compound via the Doebner-von Miller reaction.

Experimental Protocol: Synthesis

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in ethanol.

-

Add concentrated hydrochloric acid (2-3 equivalents) dropwise to the stirred solution.

-

Add nitrobenzene (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux.

-

Slowly add crotonaldehyde (1.2 equivalents) dropwise to the refluxing mixture over 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic mixture with a sodium hydroxide solution until it is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by column chromatography on silica gel.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column, beakers, collection tubes, TLC plates, UV lamp.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Caption: Workflow for the analytical characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the N,N-dimethyl protons, and a singlet for the methyl group at the 2-position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the quinoline ring and the methyl groups.

-

Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 186.25.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H aromatic stretching, C=C and C=N stretching of the quinoline ring, and C-N stretching of the dimethylamino group.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry.[3][4] Structurally related compounds have shown a wide range of biological activities, suggesting potential areas of investigation for this molecule.

Caption: Potential research applications for this compound.

-

Anticancer Drug Discovery: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[3]

-

Antimalarial Drug Development: The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs. Modifications on the quinoline ring can influence activity against drug-resistant strains.[3]

-

Antimicrobial Research: Quinolines are known to possess antibacterial and antifungal properties.[3]

-

Corrosion Inhibition: Quinoline derivatives can act as effective corrosion inhibitors for metals, particularly in acidic environments.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] Store in a refrigerator.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6]

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][7]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylquinolin-6-amine. National Center for Biotechnology Information. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... [Link]

-

MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

Sources

- 1. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:92-99-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N,N,2-Trimethylquinolin-6-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N,2-Trimethylquinolin-6-amine, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the core principles governing its solubility in common organic solvents. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical predictions and practical methodologies to facilitate the use of this compound in a laboratory setting.

Introduction: Understanding this compound

This compound is a solid organic compound with the chemical formula C₁₂H₁₄N₂.[1] Its structure, featuring a quinoline core with a dimethylamino group and a methyl group, dictates its physicochemical properties, including its solubility. The quinoline ring system is a heterocyclic aromatic structure found in a wide array of biologically active compounds.[2] The solubility of this compound is a critical parameter for its application in chemical reactions, purification processes such as recrystallization, and formulation development.

Key Structural Features Influencing Solubility:

-

Quinoline Core: A bicyclic aromatic system that contributes to the molecule's overall size and potential for π-π stacking interactions.

-

6-(Dimethylamino) Group: A tertiary amine that introduces a polar and basic site capable of hydrogen bonding.

-

2-Methyl Group: An alkyl substituent that adds to the nonpolar character of the molecule.

Based on its structure, this compound is a solid at room temperature with a melting point of approximately 101°C.[3]

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Given the mixed polar and nonpolar characteristics of this compound, its solubility is expected to vary significantly across different classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The dimethylamino group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The overall polarity of the molecule should align well with these solvents, which can engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | The presence of the polar dimethylamino group is likely to limit solubility in nonpolar solvents. The quinoline ring may offer some slight solubility in aromatic solvents like toluene through π-π interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. Quinoline itself shows high solubility in these solvents.[6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of quantitative data, experimental determination of solubility is crucial. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is generally recommended to ensure saturation.

-

-

Separation and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Molecular Interactions and Solubility: A Mechanistic View

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Caption: Key molecular interactions influencing the solubility of this compound.

-

In Polar Protic Solvents: The primary interaction will be hydrogen bonding between the nitrogen of the dimethylamino group and the hydroxyl group of the solvent.

-

In Polar Aprotic Solvents: Dipole-dipole interactions between the polar functionalities of the solute and the solvent will be the dominant force driving solubilization.

-

In Nonpolar Solvents: Weaker van der Waals forces will be the main mode of interaction. The energy required to overcome the solute-solute and solvent-solvent interactions may not be sufficiently compensated by the weak solute-solvent interactions, leading to low solubility.

-

Influence of the Quinoline Ring: The aromatic quinoline core can participate in π-π stacking interactions, which can be favorable with aromatic solvents like toluene.

Safety and Handling

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.[7]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information and handling precautions.[7]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. The detailed experimental protocol provided herein empowers researchers to generate reliable solubility data, which is essential for the effective use of this compound in research and development. A thorough understanding and experimental determination of solubility are fundamental to optimizing reaction conditions, developing purification strategies, and formulating new products.

References

-

PubChem. (n.d.). 6-Quinolinamine, N,N,2-trimethyl-. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

Wikipedia. (n.d.). Quinoline. Retrieved from a valid URL.[2]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from a valid URL.

-

BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents. Retrieved from a valid URL.[8]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from a valid URL.

-

ChemicalBook. (n.d.). This compound. Retrieved from a valid URL.[3]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from a valid URL.[5]

-

Fisher Scientific. (2012). Safety Data Sheet - 6-Aminoquinoline. Retrieved from a valid URL.[7]

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a valid URL.

Sources

- 1. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. This compound | 92-99-9 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to N,N,2-Trimethylquinolin-6-amine: A Versatile Scaffold in Modern Organic Synthesis

This guide provides an in-depth technical exploration of N,N,2-trimethylquinolin-6-amine, a key heterocyclic building block. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The quinoline core is a privileged structure, and understanding the nuances of this specific derivative can unlock novel pathways to complex molecular architectures.[1][2][3]

Core Concepts: Understanding the Building Block

This compound (CAS No. 92-99-9) is a substituted quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring.[4][5] Its structure is characterized by a methyl group at the 2-position and a dimethylamino group at the 6-position. This substitution pattern imparts specific electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry.[4] The electron-donating nature of the dimethylamino group significantly influences the reactivity of the entire ring system, while the 2-methyl group (a quinaldine derivative) offers its own set of synthetic handles.[4][5]

Physicochemical & Safety Properties

A clear understanding of a compound's properties is foundational to its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 92-99-9 | [4] |

| Molecular Formula | C₁₂H₁₄N₂ | [4] |

| Molecular Weight | 186.26 g/mol | [4] |

| Physical Form | Solid | |

| InChI Key | JGRWYZQONRFIFH-UHFFFAOYSA-N | [4] |

| Storage | Refrigerator, in a dry, well-ventilated place away from heat. | [6] |

Hazard Profile: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][6][7] It is also an extremely flammable liquid and vapor.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn at all times.[6][8] All manipulations should be performed within a chemical fume hood.[8]

| GHS Hazard Statements | Precautionary Statements |

| H224: Extremely flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. |

| H302: Harmful if swallowed | P261: Avoid breathing mist or vapors. |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/eye protection. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Synthesis and Purification

The construction of the quinoline scaffold can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][9] For this compound, a modified Doebner-von Miller reaction is a highly effective approach. This method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[5]

Causality of Choice: The Doebner-von Miller synthesis is selected for its reliability in producing 2-methylquinoline derivatives.[5] Using N,N-dimethyl-1,4-phenylenediamine as the aromatic amine and crotonaldehyde as the α,β-unsaturated aldehyde directly installs the required methyl and dimethylamino groups at the correct positions. Hydrochloric acid serves as both a catalyst and a dehydrating agent to drive the cyclization and subsequent aromatization.

Experimental Protocol: Synthesis via Doebner-von Miller Reaction

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

N,N-dimethyl-1,4-phenylenediamine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, charge N,N-dimethyl-1,4-phenylenediamine (10.0 g, 73.4 mmol).

-

Acidification: Carefully add 100 mL of 6 M hydrochloric acid. Stir the mixture until the amine salt fully dissolves.

-

Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (6.17 g, 88.1 mmol) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4 hours. The solution will darken significantly.

-

Cooling and Basification: Allow the mixture to cool to room temperature. Carefully pour it over 200 g of crushed ice in a large beaker. Slowly neutralize the mixture by adding 10 M NaOH solution with constant stirring until the pH is >10. A dark precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford the pure this compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinoline core (approx. 7.0-8.0 ppm). - A sharp singlet for the N(CH₃)₂ group (approx. 3.0 ppm). - A sharp singlet for the C2-CH₃ group (approx. 2.6 ppm). |

| ¹³C NMR | - Aromatic carbons (approx. 110-150 ppm). - Carbon of the N(CH₃)₂ group (approx. 40 ppm). - Carbon of the C2-CH₃ group (approx. 25 ppm). |

| IR Spectroscopy | - C-N stretching vibrations for the aromatic amine (approx. 1335-1250 cm⁻¹).[10] - Aromatic C=C and C=N stretching (approx. 1600-1450 cm⁻¹). - Aromatic C-H stretching (approx. 3100-3000 cm⁻¹).[11] |

| Mass Spec (EI) | - A molecular ion (M⁺) peak corresponding to the molecular weight (186.26 m/z). |

Synthetic Utility and Reaction Pathways

This compound is not merely a final product but a versatile starting point for more complex molecules. Its reactivity is governed by the interplay between the electron-rich benzene ring and the relatively electron-poor pyridine ring.

Key Reactive Sites:

-

Electrophilic Aromatic Substitution (EAS): The powerful electron-donating dimethylamino group at C6 strongly activates the benzene portion of the scaffold towards EAS, primarily directing incoming electrophiles to the C5 and C7 positions.

-

N-Oxidation: The pyridine nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. This activates the C2 and C4 positions for nucleophilic attack and can direct C-H functionalization to the C8 position.[12]

-

C-H Activation: Modern transition-metal catalysis (e.g., using Palladium, Rhodium, or Cobalt) can enable regioselective functionalization at otherwise unreactive C-H bonds, opening novel avenues for derivatization.[12]

Protocol: N-Oxidation of the Quinoline Core

This protocol demonstrates a common transformation to alter the reactivity of the quinoline scaffold.

Procedure:

-

Dissolve this compound (1.0 g, 5.37 mmol) in dichloromethane (20 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.32 g, 5.91 mmol) portion-wise over 15 minutes.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extract the product with dichloromethane (3 x 20 mL), dry the combined organic layers over MgSO₄, and concentrate to yield the N-oxide derivative, which can be purified by chromatography.

Potential Synthetic Transformations

Caption: Key synthetic pathways accessible from the core building block.

Applications in Research and Development

The true value of a building block is realized in its applications. The quinoline scaffold is a cornerstone of medicinal chemistry and has emerging roles in materials science.[1][5][13]

Medicinal Chemistry

Quinoline derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][14][15]

-

Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline core. The this compound scaffold is an excellent starting point for synthesizing libraries of compounds to screen against kinases like EGFR, PI3K, or mTOR, which are often dysregulated in cancer.[1][14]

-

Antimalarial Drugs: The 4-aminoquinoline structure is famous from drugs like chloroquine. While this building block is a 6-aminoquinoline, its core structure is highly relevant for developing novel antimalarials, potentially overcoming resistance issues seen with older drugs.[1]

Materials Science

The extended π-electron system and heteroatoms in quinolines make them attractive for materials applications.[12]

-

Corrosion Inhibitors: Quinoline derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The electron-donating groups on this compound can enhance its ability to coordinate with metal surfaces, making it a candidate for protecting steel in acidic environments.[13]

-

Organic Dyes: The conjugated system of the quinoline ring is a chromophore. By extending this conjugation through chemical modification, this compound can serve as a precursor for synthesizing specialized dyes for textiles, imaging, or electronic applications.[12]

Caption: Application landscape for derivatives of the title compound.

Conclusion

This compound is more than just a chemical; it is a strategic entry point into a rich and diverse chemical space. Its well-defined synthesis, predictable reactivity, and direct relevance to high-value applications in medicine and materials science make it an indispensable tool for the modern synthetic chemist. By understanding its core properties and reaction pathways, researchers can leverage this building block to construct novel molecules with tailored functions, driving innovation across scientific disciplines.

References

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.

- Unknown Source. (2024).

- Fisher Scientific. (2012).

- Benchchem. 3,5,6-Trimethylquinolin-8-amine | CAS 3376-14-5.

- Sigma-Aldrich. This compound | 92-99-9.

- Fisher Scientific.

- PubChem. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725.

- Unknown Source. (2010).

- Benchchem. Application Notes and Protocols for N,2,4-Trimethylquinolin-7-amine in Medicinal Chemistry.

- Benchchem. Application of 2,4,6-Trimethylquinoline in Materials Science: Detailed Notes and Protocols.

- Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.

- ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....

- Benchchem. Technical Guide: N,2,4-trimethylquinolin-7-amine (CAS 82670-11-9).

- Unknown Source.

- PubMed.

- MDPI. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Quinolinamine, N,N,2-trimethyl- | C12H14N2 | CID 66725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. brieflands.com [brieflands.com]

- 15. researchgate.net [researchgate.net]

The Therapeutic Potential of N,N,2-Trimethylquinolin-6-amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide delves into the potential biological activities of a specific subclass: N,N,2-Trimethylquinolin-6-amine derivatives. While direct research on this precise substitution pattern is nascent, this document synthesizes the wealth of knowledge surrounding structurally related quinoline compounds to provide a comprehensive overview of their potential anticancer, antimicrobial, and neuroprotective properties. By examining established mechanisms of action, structure-activity relationships, and proven experimental workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of these intriguing molecules.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[3] Its rigid structure and ability to intercalate into DNA, coupled with the versatility for chemical modification at various positions, have made it a fertile ground for the development of novel therapeutics.[4][5] Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3][6][7]

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. The introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.[8] This guide will focus on the potential activities imparted by the specific substitution pattern of N,N,2-trimethyl at the 6-amino position of the quinoline ring.

Potential Anticancer Activity: Targeting the Hallmarks of Cancer

The fight against cancer has been a major focus for the application of quinoline derivatives. These compounds have been shown to combat cancer through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and prevention of angiogenesis.[4][9][10]

Mechanisms of Anticancer Action

Structurally similar quinoline derivatives have been reported to exert their anticancer effects through several key pathways:

-